![molecular formula C11H8F4O3 B3018740 Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate CAS No. 1505792-20-0](/img/structure/B3018740.png)

Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

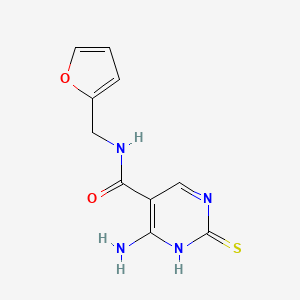

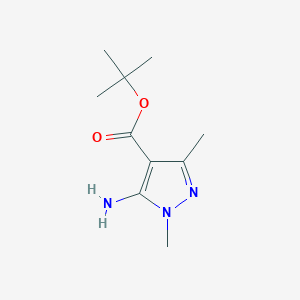

Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate is a chemical compound with the molecular formula C11H8F4O3 . It has a molecular weight of 264.18 . The compound is used in laboratory chemicals .

Molecular Structure Analysis

The InChI code for Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate is 1S/C11H8F4O3/c1-2-18-10(17)9(16)7-5-6(11(13,14)15)3-4-8(7)12/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate has a molecular weight of 264.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications

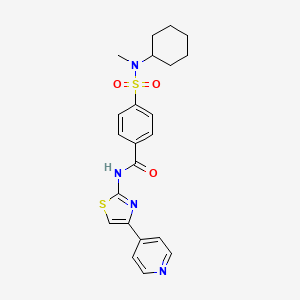

Pharmaceutical Applications

The trifluoromethyl group, which is present in “Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate”, is a common feature in many FDA-approved drugs . The presence of this group can enhance the pharmacological activities of these compounds . For example, berotralstat, a drug used to treat hereditary angioedema, contains a similar structure .

Agrochemical Applications

Trifluoromethylpyridines, which share a similar structure with “Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate”, are widely used in the agrochemical industry . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Veterinary Applications

Several trifluoromethylpyridine derivatives are also used in the veterinary industry . Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .

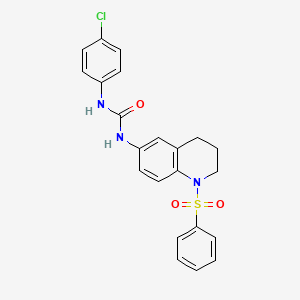

Synthesis of Ureas

“Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate” can be used as a building block for the preparation of ureas from amines .

Synthesis of Trifluoromethyl Alkyl Ethers

Compounds similar to “Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate” can be used in the synthesis of trifluoromethyl alkyl ethers .

Antimicrobial Activity

Some compounds with a trifluoromethyl group have shown antimicrobial activity . Although it’s not directly related to “Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate”, it’s possible that this compound could also exhibit similar properties.

Safety and Hazards

This compound is classified as hazardous under the Hazardous Products Regulations . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been reported to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s suggested that the compound may interact with its targets through key hydrogen bonding interactions . This interaction could potentially lead to changes in the target’s function, thereby exerting its biological effects.

Biochemical Pathways

The compound’s potential inhibition of the reverse transcriptase enzyme suggests it may impact the replication of certain viruses .

Pharmacokinetics

The incorporation of fluorine into a bioactive compound allows a simultaneous change in the electronic, lipophilic, and steric parameters, all of which can influence both the pharmacodynamic and pharmacokinetic properties of the candidate .

Result of Action

The compound’s potential inhibition of the reverse transcriptase enzyme suggests it may interfere with the replication of certain viruses .

properties

IUPAC Name |

ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F4O3/c1-2-18-10(17)9(16)7-5-6(11(13,14)15)3-4-8(7)12/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAORGVRCFOJTQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CC(=C1)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[2-fluoro-5-(trifluoromethyl)phenyl]-2-oxoacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B3018658.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3018660.png)

![2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3018668.png)

![5,6-dimethyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3018669.png)

![3-[(2,4-dichlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3018677.png)

![Tert-butyl N-[2-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B3018680.png)